molecular formula C11H8N2S B168466 Camalexin CAS No. 135531-86-1

Camalexin

Cat. No.: B168466
CAS No.: 135531-86-1
M. Wt: 200.26 g/mol
InChI Key: IYODIJVWGPRBGQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Camalexin, an indole phytoalexin, primarily targets a variety of pathogens, including bacteria and fungi . It plays a crucial role in plant immunity, contributing to both basal and induced plant resistance . In addition, this compound has been found to inhibit cell proliferation and migration in breast cancer cell lines .

Mode of Action

This compound interacts with its targets by disrupting cell membranes . It accumulates and is exported during the infection process to the extracellular space through the PLEIOTROPIC DRUG RESISTANCE12 (PDR12) and PENETRATION3 (PEN3)/PDR8 transporters to counteract pathogen attacks . In the context of cancer cells, this compound inhibits cell proliferation, migration, and mammosphere formation via the activation of the aryl hydrocarbon receptor (AhR) .

Biochemical Pathways

The biosynthesis of this compound involves several steps . It starts with a tryptophan precursor which is subsequently oxidized by two cytochrome P450 enzymes . The indole-3-acetaldoxime is then converted to indole-3-acetonitrile by another cytochrome P450, CYP71A13 . A glutathione conjugate followed by a subsequent unknown enzyme is needed to form dihydrocamalexic acid . The final two steps of this compound synthesis are the formation of dihydrocamalexic acid (DHCA) from Cys (IAN) and further conversion of DHCA to this compound, both catalyzed by the CYP71B15 / PAD3 enzyme .

Pharmacokinetics

It is known that this compound is synthesized and accumulated in plants upon pathogen challenge, root colonization by beneficial microbes, following treatment with chemical elicitors or in response to abiotic stresses .

Result of Action

The result of this compound’s action is the inhibition of the growth and proliferation of pathogens, thereby enhancing the plant’s resistance . In the context of cancer cells, this compound inhibits cell proliferation, migration, and mammosphere formation .

Action Environment

The action of this compound is influenced by various environmental factors. It is synthesized and accumulated in plants upon pathogen challenge, root colonization by beneficial microbes, following treatment with chemical elicitors or in response to abiotic stresses . The regulatory networks that control the induction of its biosynthetic steps by pathogens with different lifestyles or by beneficial microbes remain mostly unknown .

Biochemical Analysis

Biochemical Properties

Camalexin interacts with various enzymes and proteins. It is synthesized de novo in plants upon pathogen challenge, root colonization by beneficial microbes, or in response to abiotic stresses . The synthesis of this compound involves a series of enzymatic reactions, including the action of cytochrome P450 enzymes CYP79B2, CYP71A13, and CYP71B15 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been reported to inhibit cell proliferation and migration in breast cancer cell lines . Additionally, it has been shown to trigger cell shrinkage and phospholipid scrambling of the erythrocyte cell membrane .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to increase the nuclear translocation of the aryl hydrocarbon receptor (AhR), leading to the activation of AhR-mediated transcriptional activation and expression of AhR target genes . Furthermore, it has been shown to inhibit the proliferation of various cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, it has been shown that the induction of this compound biosynthesis genes is regulated by ethylene, jasmonate, and MAPK signaling pathways . The temporal dynamics of these regulatory networks control the induction of this compound biosynthetic steps .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from tryptophan, which is converted to indole-3-acetaldoxime by the cytochrome P450 enzymes CYP79B2 or CYP79B3 . This is then converted to indole-3-acetonitrile by another cytochrome P450, CYP71A13 .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters. It has been reported that this compound is exported during the infection process to the extracellular space through the PLEIOTROPIC DRUG RESISTANCE12 (PDR12) and PENETRATION3 (PEN3)/PDR8 transporters .

Subcellular Localization

It is known that eukaryotic P450 enzymes, which are involved in the synthesis of this compound, are anchored to the membrane of the endoplasmic reticulum with their catalytic centers facing the cytosolic side .

Chemical Reactions Analysis

Types of Reactions: Camalexin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biosynthesis and its role in plant defense .

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound itself. intermediates such as indole-3-acetaldoxime, indole-3-acetonitrile, and dihydrocamalexic acid are also significant .

Comparison with Similar Compounds

Camalexin’s unique structure and function make it a valuable compound for research in plant biology, chemistry, and medicine

Properties

IUPAC Name

2-(1H-indol-3-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-2-4-10-8(3-1)9(7-13-10)11-12-5-6-14-11/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYODIJVWGPRBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901032122
Record name Camalexin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Camalexin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

135531-86-1
Record name Camalexin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135531-86-1
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Record name Camalexin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 135531-86-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Camalexin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY3Z69LA99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Camalexin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

134 - 137 °C
Record name Camalexin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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